molecular formula C7H4BrClN2 B15221876 2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile

2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile

Cat. No.: B15221876
M. Wt: 231.48 g/mol
InChI Key: XHKJHTMAZCWDPV-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and chlorination of pyridine to obtain 4-bromo-6-chloropyridine, which is then reacted with acetonitrile under suitable conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile may involve large-scale halogenation reactions using bromine and chlorine gas, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-(4-bromo-6-chloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1H2

InChI Key

XHKJHTMAZCWDPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC#N)Cl)Br

Origin of Product

United States

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